molecular formula C17H23N3O3 B14811059 4-[(2E)-2-(1-cyclopropylethylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

4-[(2E)-2-(1-cyclopropylethylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B14811059
M. Wt: 317.4 g/mol
InChI Key: CUWNVRXDAUOGQE-XDHOZWIPSA-N
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Description

4-[2-(1-cyclopropylethylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydrazino group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 4-[2-(1-cyclopropylethylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the hydrazino intermediate: This involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazino group.

    Cyclopropyl group introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Coupling with the ethoxyphenyl group: This step involves the coupling of the hydrazino intermediate with an ethoxyphenyl derivative, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

4-[2-(1-cyclopropylethylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(1-cyclopropylethylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-[2-(1-cyclopropylethylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

4-[2-(1-cyclopropylethylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide can be compared with other similar compounds, such as:

    4-(2-(4-chlorobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide: This compound has a similar structure but includes a chlorobenzylidene group instead of a cyclopropylethylidene group.

    4-{2-[(E)-1-cyclopropylethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide: This is a stereoisomer of the compound , with a different spatial arrangement of atoms.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N'-[(E)-1-cyclopropylethylideneamino]-N-(4-ethoxyphenyl)butanediamide

InChI

InChI=1S/C17H23N3O3/c1-3-23-15-8-6-14(7-9-15)18-16(21)10-11-17(22)20-19-12(2)13-4-5-13/h6-9,13H,3-5,10-11H2,1-2H3,(H,18,21)(H,20,22)/b19-12+

InChI Key

CUWNVRXDAUOGQE-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2CC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2

Origin of Product

United States

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